(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
Description
The compound (E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide (CAS: 896274-93-4, molecular formula: C₁₉H₁₉F₂N₂O₄S₂, molecular weight: 442.5) is a benzothiazole-derived benzamide characterized by:
- A 2-ethoxyethyl substituent at position 3 of the benzothiazole ring.
- A methylsulfonyl group on the benzamide moiety, contributing to polarity and metabolic stability.
This compound is part of a broader class of thiazole derivatives studied for their biological activities, including anticancer and antimicrobial properties.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O4S2/c1-3-27-8-7-23-17-15(21)10-13(20)11-16(17)28-19(23)22-18(24)12-5-4-6-14(9-12)29(2,25)26/h4-6,9-11H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVRRXLXMDWOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide, identified by its CAS number 896329-38-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H18F2N2O4S2, with a molecular weight of 440.5 g/mol. The structure features a benzothiazole moiety that is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 896329-38-7 |
| Molecular Formula | C19H18F2N2O4S2 |
| Molecular Weight | 440.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds with similar structural motifs often exhibit significant interactions with various biological targets. The benzothiazole core is known for its ability to inhibit specific proteins involved in cell survival and apoptosis pathways.
- Apoptosis Induction : Compounds related to this structure have shown the ability to induce apoptosis in cancer cells through mitochondrial pathways. For instance, studies have demonstrated that certain benzothiazole derivatives bind to the BH3-binding groove on anti-apoptotic proteins like Bcl-xL, promoting cell death in tumor cells .
- Protein Interaction : The compound may interact with key regulatory proteins such as Mcl-1 and Bcl-2, which are crucial in the regulation of apoptosis. Binding affinities in similar compounds have been reported in the sub-micromolar range (Ki = 0.3-1 μM), suggesting that this compound could exhibit comparable activity .
In Vitro Studies
In vitro studies involving various cancer cell lines have shown that derivatives of benzothiazole can effectively reduce cell viability at low concentrations (IC50 < 10 μM). For example, compounds with a similar core structure demonstrated significant cytotoxicity against HL-60 leukemia cells .
Case Studies
- Cytotoxicity Against Tumor Cells : A study evaluating the cytotoxic effects of related compounds revealed that they could induce apoptosis in tumor cells via mitochondrial pathways, which could be applicable to (E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide .
- Potential Diabetes Treatment : Other studies have explored benzamide derivatives for their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, indicating a broader therapeutic potential beyond oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The following table highlights key differences between the target compound and structurally related analogs:
Key Observations:
- Solubility and Polarity : The 2-ethoxyethyl group in the target compound likely improves aqueous solubility compared to analogs with alkyl (e.g., ethyl in ) or propargyl (7d) substituents.
- Metabolic Stability : The methylsulfonyl group may reduce oxidative metabolism compared to nitro-containing analogs (e.g., ), which are prone to nitro-reduction pathways.
Anticancer Activity
- The methylsulfonyl group may enhance target selectivity by mimicking ATP-binding motifs.
- Analog 7c : Demonstrated moderate cytotoxicity against breast cancer (MCF-7) cells (IC₅₀ = 8.2 µM), attributed to the allyl group’s membrane penetration.
- Nitro-Substituted Analog (): Showed higher reactivity but lower selectivity due to nitro group-induced toxicity in normal cells.
Antimicrobial Potential
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
